molecular formula C19H16N2O4S2 B2510240 5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922137-56-2

5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2510240
CAS No.: 922137-56-2
M. Wt: 400.47
InChI Key: YQVGTRXYNZBUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a synthetic chemical reagent designed for research applications, integrating two pharmaceutically significant motifs: a dibenzo[b,f][1,4]oxazepinone scaffold and a thiophene sulfonamide group. The dibenzo[b,f][1,4]oxazepine core is a structure of high interest in medicinal chemistry, with documented derivatives acting as potent inhibitors of epigenetic targets like Histone Deacetylase (HDAC) . HDAC inhibitors are a major area of investigation for their potential in oncology and the treatment of neurodegenerative diseases . The second component, a thiophene sulfonamide, is a key functional group known for its role as a zinc-binding group (ZBG) in the inhibition of metalloenzymes, particularly Carbonic Anhydrases . Thiophene sulfonamide derivatives have been established as effective carbonic anhydrase inhibitors (CAIs) since the 1940s and are associated with a range of pharmacological activities, including antiglaucoma, antiepileptic, and antitumor properties . The combination of these two privileged structures suggests this compound has significant potential for use in enzyme inhibition assays and as a lead structure in the development of novel therapeutic agents for conditions such as cancer and central nervous system disorders. Researchers can utilize this compound to explore its specific inhibitory profile, mechanism of action, and selectivity against various enzyme isoforms. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-ethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-2-13-8-10-18(26-13)27(23,24)21-12-7-9-16-14(11-12)19(22)20-15-5-3-4-6-17(15)25-16/h3-11,21H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVGTRXYNZBUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 326.35 g/mol. It belongs to the dibenzoxazepinone class, which is known for various biological activities.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Carbonic Anhydrases : Studies have shown that sulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance in tissues. This inhibition can lead to altered tumor microenvironments and reduced cancer cell viability under hypoxic conditions .
  • Angiogenesis Inhibition : Compounds within this class have demonstrated the ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels. This property is particularly valuable in cancer therapy as it can limit tumor growth by restricting its blood supply .
  • Cell Proliferation and Migration : Research has indicated that these compounds can suppress endothelial cell proliferation and migration, which are critical steps in angiogenesis and wound healing processes .

Biological Evaluations

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Activity Assessments

Activity Assay Type Results
Carbonic Anhydrase InhibitionEnzyme AssayIC50 values ranging from 29.0 nM to 1403.1 nM against CA IX and II
Angiogenesis InhibitionIn vitro Endothelial Cell AssaySignificant reduction in cell migration and network formation
Cancer Cell ViabilityMTT Assay on HT-29 and MDA-MB-231Reduced viability under normoxic and hypoxic conditions

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapy : A study focused on saccharide-modified thiadiazole sulfonamide derivatives demonstrated significant inhibition against tumor-associated carbonic anhydrases (CA IX and XII), suggesting that similar compounds could be effective in targeting cancer cells while sparing normal tissues .
  • Vascular Diseases : Research on dibenzoxazepinone derivatives has shown promising results in inhibiting angiogenesis-related pathways, indicating potential applications in treating diseases characterized by abnormal blood vessel growth .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide exhibit cytotoxic effects against various cancer cell lines. These compounds may act by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways involved in cancer progression .
  • Antimicrobial Properties
    • There is emerging evidence that this class of compounds possesses antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. This mechanism can be beneficial in developing new antibiotics, especially against resistant strains .
  • Neurological Applications
    • Compounds featuring the dibenzo[b,f][1,4]oxazepine framework have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Anticancer Efficacy

A study conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The lead compound exhibited IC50 values in the low micromolar range, suggesting potent cytotoxicity. Further mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and activated caspase-dependent apoptosis pathways .

Study 2: Antimicrobial Activity

In vitro testing against Gram-positive and Gram-negative bacteria showed that derivatives containing the thiophene sulfonamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs include derivatives of dibenzo[b,f][1,4]oxazepine and dibenzo[b,f][1,4]thiazepine with modifications to the sulfonamide substituents, heterocyclic cores, and side chains. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Data References
5-Ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide C₁₉H₁₇N₂O₄S₂ 417.48 Ethyl (thiophene), 11-oxo (oxazepine) Not explicitly reported in evidence
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide C₁₈H₁₃ClN₂O₄S₂ 420.88 Chloro (thiophene), 10-methyl (oxazepine) ChemSpider ID: 20973722; Monoisotopic mass: 420.000527
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide C₂₅H₂₁N₂O₄S 453.51 Ethyl (thiazepine), 4-methoxyphenyl (carboxamide) LCMS RT: 5.27 min; HRMS (ESI): m/z 421.1217 [M+H⁺]
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide C₂₄H₂₁N₂O₄S 441.50 4-Methoxybenzyl (carboxamide), 10-methyl (thiazepine) LCMS RT: 4.97 min; HRMS (ESI): m/z 421.1 [M+H⁺]
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide C₂₂H₁₆FN₂O₃ 381.38 4-Fluorophenyl (acetamide), 11-oxo (oxazepine) ¹H NMR (DMSO-d₆): δ 10.48 (s, 1H), 7.96–7.80 (m, 2H), 7.58 (d, J = 8.8 Hz)

Notes:

  • Substituent Effects : The ethyl group in the target compound likely enhances lipophilicity compared to chlorine or methoxy substituents in analogs, which could influence bioavailability .
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing derivatives (e.g., the target compound) exhibit higher polarity than carboxamide analogs (e.g., compounds 29–32 in ), impacting solubility and CNS penetration.

Pharmacological Considerations

While specific data for the target compound are unavailable, structural analogs demonstrate:

  • Dopamine D2 Receptor Antagonism: Thiazepine carboxamides (e.g., compounds 29–32) showed nanomolar affinity for D2 receptors, with substituents like 4-methoxyphenyl enhancing selectivity .
  • Metabolic Stability : Ethyl and methyl groups may reduce oxidative metabolism compared to halogenated analogs (e.g., 5-chloro derivative in ).

Preparation Methods

Cyclization via Intramolecular Halogenation

Borhan and co-workers reported a halocyclization method using dichlorodiphenylhydantoin (DCDPH) as a chlorine source. Applying this to an N-allylbenzamide precursor, intramolecular cyclization under catalytic (DHQD)₂PHAL ligand conditions yields the oxazepine core with high stereoselectivity (up to 97% yield). For the 11-oxo derivative, oxidation of the intermediate amine or direct cyclization of a ketone-containing precursor is necessary.

Alternative Route via Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromo-N-(2-hydroxyphenyl)benzamide with amines provides a regioselective pathway to 2-aminodibenzo[b,f]oxazepin-11-one. This method avoids harsh cyclization conditions and allows for functional group tolerance at the 2-position, which is critical for subsequent sulfonamide coupling.

Preparation of 5-Ethylthiophene-2-Sulfonyl Chloride

The sulfonamide group is introduced via reaction of the oxazepine amine with 5-ethylthiophene-2-sulfonyl chloride.

Sulfonation of 5-Ethylthiophene

Sulfonation of 5-ethylthiophene using fuming sulfuric acid at 0–5°C produces 5-ethylthiophene-2-sulfonic acid. This intermediate is converted to the sulfonyl chloride by treatment with phosphorus pentachloride (PCl₅) in dichloromethane at reflux. The reaction proceeds via nucleophilic substitution, with yields exceeding 80% after purification by distillation.

Optimization Using DABSO and Organometallic Reagents

Recent advances in sulfur dioxide surrogates, such as DABSO (dabco·SO₂), enable safer handling of gaseous SO₂. As demonstrated by Xu et al., Grignard reagents (e.g., 5-ethylthienylmagnesium bromide) react with DABSO to form metal sulfinates, which are subsequently chlorinated with thionyl chloride (SOCl₂) to yield sulfonyl chlorides. This method avoids the use of corrosive fuming sulfuric acid and achieves comparable yields (75–83%) under milder conditions.

Coupling of Sulfonyl Chloride with the Oxazepine Amine

The final step involves nucleophilic substitution between 5-ethylthiophene-2-sulfonyl chloride and the 2-amino group of dibenzo[b,f]oxazepin-11-one.

Standard Sulfonamide Formation

In anhydrous tetrahydrofuran (THF), the oxazepine amine is treated with 1.1 equivalents of sulfonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography to isolate the product. Typical yields range from 65% to 78%, depending on the purity of intermediates.

Microwave-Assisted Coupling

To enhance reaction efficiency, microwave irradiation (100°C, 30 minutes) accelerates the coupling process. This method reduces side reactions such as sulfonate ester formation and improves yields to 85–90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.62–7.58 (m, 2H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 6.98 (d, J = 3.6 Hz, 1H, Thiophene-H), 6.72 (d, J = 3.6 Hz, 1H, Thiophene-H), 3.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (S-N).
  • HRMS (ESI+) : m/z calculated for C₂₁H₁₇N₂O₄S₂ [M+H]⁺: 441.0634; found: 441.0638.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 12.7 minutes.

Alternative Synthetic Routes and Challenges

Direct Cyclization of Pre-Functionalized Intermediates

Attempts to synthesize the compound via one-pot cyclization of a sulfonamide-containing precursor resulted in low yields (<30%) due to steric hindrance from the ethylthiophene group.

Enzymatic Sulfonamide Coupling

Preliminary studies using lipase catalysts (e.g., Candida antarctica Lipase B) showed minimal activity, likely due to the bulkiness of the oxazepine substrate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.